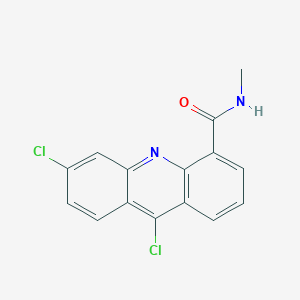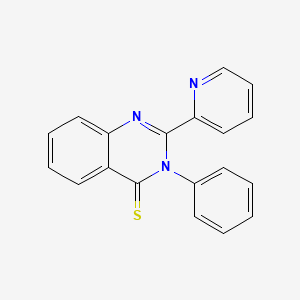
3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione typically involves the condensation of 2-aminobenzonitrile with appropriate aldehydes or ketones, followed by cyclization and thionation reactions. One common method involves the reaction of 2-aminobenzonitrile with benzaldehyde in the presence of a base such as sodium ethoxide, followed by cyclization with sulfur to form the thione derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-2-(2-pyridin-2-yl-vinyl)-3H-quinazolin-4-one: Similar structure but with a vinyl group instead of a thione.
3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-one: Similar structure but with a carbonyl group instead of a thione.
Uniqueness
3-Phenyl-2-(pyridin-2-yl)quinazoline-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group can participate in unique interactions with biological targets, potentially leading to different therapeutic effects .
Propriétés
Numéro CAS |
61351-63-1 |
|---|---|
Formule moléculaire |
C19H13N3S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
3-phenyl-2-pyridin-2-ylquinazoline-4-thione |
InChI |
InChI=1S/C19H13N3S/c23-19-15-10-4-5-11-16(15)21-18(17-12-6-7-13-20-17)22(19)14-8-2-1-3-9-14/h1-13H |
Clé InChI |
JAQIFGMRRATPNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)
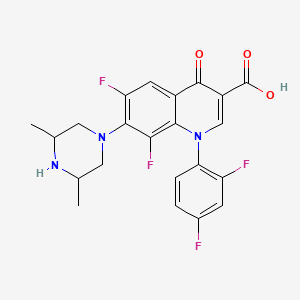

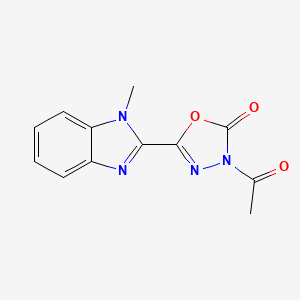
![Ethanone, 1-[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]-](/img/structure/B12910965.png)
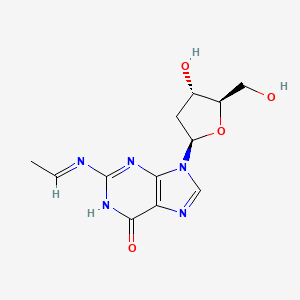
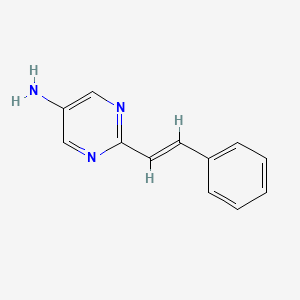
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)

![4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910994.png)


